(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenyl acetate
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Overview
Description
[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenyl] acetate is a chemical compound derived from arachidonic acid, a polyunsaturated omega-6 fatty acid. This compound is known for its significant role in various biological processes, including inflammation and cell signaling. It is commonly found in the phospholipids of cell membranes and is a precursor to various bioactive lipid mediators.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenyl] acetate typically involves the esterification of arachidonic acid. The process begins with the extraction of arachidonic acid from natural sources, such as animal tissues or microbial fermentation. The extracted arachidonic acid is then subjected to esterification using acetic anhydride in the presence of a catalyst like sulfuric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of [(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenyl] acetate follows a similar process but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of the compound with minimal impurities. The scalability of the process allows for the production of large quantities required for various applications.
Chemical Reactions Analysis
Types of Reactions
[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenyl] acetate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of hydroperoxides and other oxygenated derivatives.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: Various functional groups can be introduced into the molecule through substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include molecular oxygen, hydrogen peroxide, and various oxidizing agents like potassium permanganate.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is commonly employed.
Substitution: Reagents such as halogens, alkylating agents, and acylating agents are used under controlled conditions to introduce new functional groups.
Major Products Formed
Oxidation: Hydroperoxides, epoxides, and hydroxylated derivatives.
Reduction: Saturated fatty acid derivatives.
Substitution: Halogenated, alkylated, and acylated derivatives.
Scientific Research Applications
[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenyl] acetate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Plays a crucial role in cell signaling pathways and is used in studies related to inflammation and immune response.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory diseases, cardiovascular disorders, and certain types of cancer.
Industry: Utilized in the production of bioactive lipids and as an additive in cosmetic and pharmaceutical formulations.
Mechanism of Action
The mechanism of action of [(5Z,8Z,11,14Z)-icosa-5,8,11,14-tetraenyl] acetate involves its conversion into various bioactive lipid mediators, such as prostaglandins, leukotrienes, and thromboxanes. These mediators interact with specific receptors on cell surfaces, triggering a cascade of intracellular signaling pathways that regulate inflammation, immune response, and other physiological processes. The compound’s ability to modulate these pathways makes it a valuable target for therapeutic interventions.
Comparison with Similar Compounds
[(5Z,8Z,11,14Z)-icosa-5,8,11,14-tetraenyl] acetate is often compared with other polyunsaturated fatty acid derivatives, such as:
Ethyl (5Z,8Z,11Z,14Z,17Z)-icosapentaenoate: Known for its anti-inflammatory and cardioprotective properties.
Ethyl (5Z,8Z,11Z,14Z,17E)-icosa-5,8,11,14,17-pentaenoate: Used in the treatment of hypertriglyceridemia and cardiovascular diseases.
The uniqueness of [(5Z,8Z,11,14Z)-icosa-5,8,11,14-tetraenyl] acetate lies in its specific role in the biosynthesis of arachidonic acid-derived mediators, which are critical in regulating inflammatory and immune responses.
Properties
IUPAC Name |
icosa-5,8,11,14-tetraenyl acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24-22(2)23/h7-8,10-11,13-14,16-17H,3-6,9,12,15,18-21H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKNFFTAYULCRTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCCOC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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